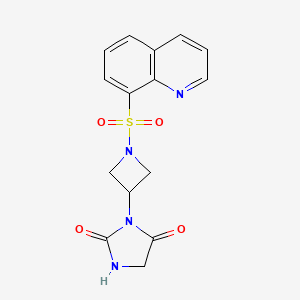

3-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione

Description

3-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione is a heterocyclic compound featuring a quinoline core linked via a sulfonyl group to an azetidine ring, which is further connected to an imidazolidine-2,4-dione moiety. This structure combines multiple pharmacologically relevant motifs:

- Quinoline: A bicyclic aromatic system known for antimicrobial, anticancer, and antimalarial activities .

- Azetidine: A strained four-membered ring that enhances metabolic stability and influences conformational flexibility .

- Imidazolidine-2,4-dione: A cyclic urea derivative associated with diverse biological activities, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name |

3-(1-quinolin-8-ylsulfonylazetidin-3-yl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4S/c20-13-7-17-15(21)19(13)11-8-18(9-11)24(22,23)12-5-1-3-10-4-2-6-16-14(10)12/h1-6,11H,7-9H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKRWHQTMAYJJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3)N4C(=O)CNC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps:

Formation of Quinolin-8-ylsulfonyl Chloride: This step involves the sulfonylation of quinoline using chlorosulfonic acid, resulting in quinolin-8-ylsulfonyl chloride.

Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction involving an appropriate amine and a halogenated precursor.

Coupling Reaction: The quinolin-8-ylsulfonyl chloride is then reacted with the azetidine derivative to form the sulfonylated azetidine intermediate.

Imidazolidine-2,4-dione Formation: Finally, the imidazolidine-2,4-dione moiety is introduced through a condensation reaction with urea or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Sulfide derivatives.

Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is investigated for its potential as an enzyme inhibitor. The quinoline moiety is known for its biological activity, and the compound’s ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is beneficial. Its structure allows it to bind to specific enzymes, potentially leading to the development of new pharmaceuticals.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure makes it a valuable component in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes. The quinoline moiety can intercalate with DNA or bind to enzyme active sites, while the azetidine and imidazolidine-2,4-dione structures provide additional binding interactions. This multi-faceted binding capability allows the compound to inhibit enzyme activity effectively, disrupting biological pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness is highlighted through comparisons with analogous heterocycles in the literature (Table 1).

Table 1: Structural and Functional Comparison of Key Analogues

Key Points of Comparison

Core Heterocycles :

- The imidazolidine-2,4-dione in the target compound differs from thiazolidine-2,4-diones () by replacing sulfur with nitrogen, altering electronic properties and hydrogen-bonding capacity. This substitution may enhance solubility or target specificity compared to sulfur-containing analogues .

- Quinazoline-2,4-diones () share a bicyclic dione system but lack the azetidine ring, reducing conformational rigidity compared to the target compound .

Substituent Effects: The quinolin-8-ylsulfonyl group distinguishes the target from coumarin-based thiazolidine-2,4-diones (). Compared to sulfanyl-linked quinazoline derivatives (), the sulfonyl group in the target compound offers stronger electron-withdrawing effects, which could stabilize transition states in enzyme-binding pockets .

Azetidine Ring :

- The azetidine moiety introduces ring strain, which is absent in larger heterocycles like 1,3-oxazepines (). This strain may improve binding kinetics by enforcing specific conformations .

Synthetic Complexity: The target compound’s synthesis likely involves multi-step functionalization of azetidine and quinoline, contrasting with simpler coupling reactions for thiazolidine-2,4-diones () or silylation methods for ribose-conjugated quinazoline-diones () .

Spectroscopic Characterization: Similar to analogues in –4, the target compound would require IR, NMR, and MS for structural confirmation. The quinoline and sulfonyl groups would produce distinct NMR signals (e.g., deshielded protons near sulfonyl) and IR stretches (S=O at ~1350–1150 cm⁻¹) .

Biological Activity

3-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a complex structure featuring a quinoline moiety attached to an azetidine ring, which is further linked to an imidazolidine-2,4-dione. This unique arrangement is thought to contribute to its biological properties.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The sulfonyl group in the quinoline structure may facilitate interactions with various enzymes, potentially acting as an inhibitor.

- Antioxidant Activity : Some studies suggest that derivatives of imidazolidine compounds exhibit antioxidant properties, which could play a role in reducing oxidative stress in cells.

- Cellular Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Anticancer Activity

Several studies have evaluated the anticancer potential of 3-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione. In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines:

These findings indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Antibacterial Activity

The compound has also been tested for antibacterial activity against both Gram-positive and Gram-negative bacteria. The results are summarized below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 µg/mL | |

| Escherichia coli | 30 µg/mL | |

| Pseudomonas aeruginosa | 40 µg/mL |

The antibacterial activity suggests potential applications in treating bacterial infections.

Case Studies

A notable case study involved the administration of the compound in an animal model of cancer. The study reported a significant reduction in tumor size and improved survival rates compared to control groups receiving no treatment. The mechanism was attributed to the induction of apoptosis in tumor cells and inhibition of angiogenesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.